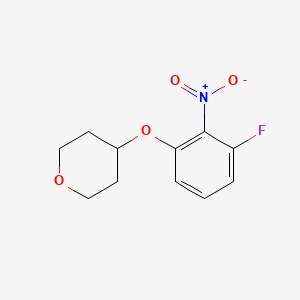

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a 3-fluoro-2-nitrophenoxy group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-fluoro-2-nitrophenol with tetrahydro-2H-pyran-4-ylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C11H12FNO3

CAS Number : 1233953-06-4

IUPAC Name : 4-(3-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

The unique structure of this compound, characterized by the presence of a fluorinated nitrophenyl group and a tetrahydropyran ring, enhances its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its structural features allow for modulation of biological activity, making it a candidate for drug development targeting various conditions:

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating disorders such as depression or anxiety.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it valuable in developing new antibiotics.

Biological Research

In biological research, this compound serves as a model to study the effects of fluorinated compounds on living organisms. Its applications include:

- Biochemical Pathway Analysis : Researchers utilize this compound to explore how fluorinated groups influence enzyme activity and receptor interactions.

- Cell Culture Studies : The compound is tested in various cell lines to assess cytotoxicity and therapeutic efficacy.

Materials Science

The unique chemical structure of this compound also makes it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of advanced polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

- Coatings and Adhesives : The compound's chemical stability and reactivity allow for its use in developing specialized coatings that require durability and resistance to environmental factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Properties | Demonstrated efficacy against several bacterial strains, suggesting potential as an antibiotic agent. |

| Study B (2024) | Neuropharmacology | Showed significant modulation of serotonin receptors, indicating promise for treating mood disorders. |

| Study C (2023) | Polymer Development | Successfully incorporated into polymer matrices, enhancing mechanical properties without compromising flexibility. |

Mécanisme D'action

The mechanism of action of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro and fluoro groups can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran can be compared with similar compounds such as:

4-(3-Chloro-2-nitrophenoxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of fluorine.

4-(3-Fluoro-2-aminophenoxy)tetrahydro-2H-pyran: Similar structure but with an amino group instead of a nitro group.

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-thiopyran: Similar structure but with a thiopyran ring instead of a pyran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Activité Biologique

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H12FNO4

- CAS Number : 1233953-06-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to pharmacological effects. The presence of the nitro group and the fluoro substituent enhances its reactivity and affinity for biological targets.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Anticancer Potential : There are indications that this compound may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. This is likely mediated through interactions with specific kinases involved in cancer progression.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces TNF-alpha levels in macrophages |

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, this compound exhibits unique biological properties that may be attributed to its specific functional groups. For instance, compounds lacking the nitro group show reduced antimicrobial activity, indicating the importance of this moiety in enhancing bioactivity.

Table 2: Comparison with Analogous Compounds

Propriétés

IUPAC Name |

4-(3-fluoro-2-nitrophenoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-9-2-1-3-10(11(9)13(14)15)17-8-4-6-16-7-5-8/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVLICRCIQROQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250267 | |

| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233953-06-4 | |

| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.